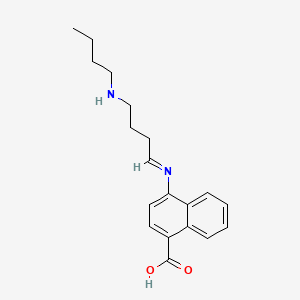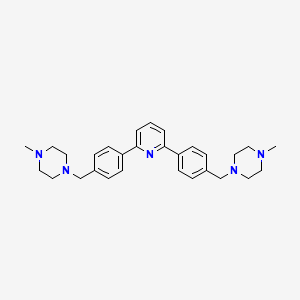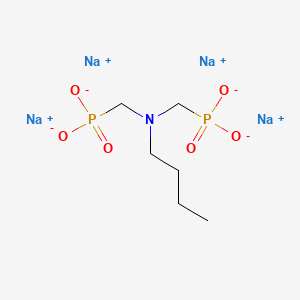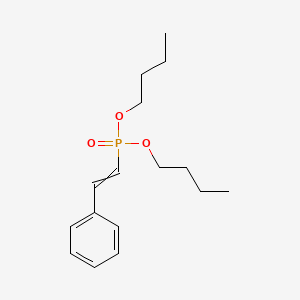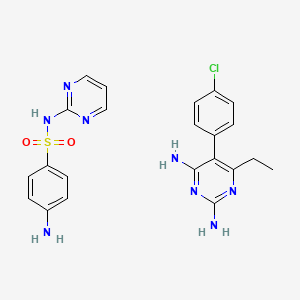
Rebalance
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Rebalance” is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to undergo a variety of chemical reactions, making it a versatile compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Rebalance” typically involves multiple steps, each requiring specific conditions to ensure the desired product is obtained. Common synthetic routes include:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols using reagents such as chromium trioxide or potassium permanganate to produce the desired compound.
Hydration of Alkynes: This method involves the addition of water to alkynes in the presence of a catalyst to form the compound.
Reduction of Carboxylic Acids: This method involves the reduction of carboxylic acids using reagents such as lithium aluminium hydride to produce the desired compound.
Industrial Production Methods
On an industrial scale, “this compound” is typically produced using large-scale chemical reactors. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“Rebalance” undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of aldehydes or ketones.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, often resulting in the formation of alcohols.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as chromium trioxide and potassium permanganate.
Reducing Agents: Such as lithium aluminium hydride and sodium borohydride.
Catalysts: Such as palladium on carbon and platinum.
Major Products
The major products formed from these reactions include aldehydes, ketones, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
“Rebalance” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: It is used in the study of biological processes and as a tool for probing the mechanisms of various biochemical reactions.
Medicine: It is used in the development of new drugs and as a therapeutic agent for the treatment of various diseases.
Industry: It is used in the production of various industrial chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of “Rebalance” involves its interaction with specific molecular targets and pathways. It typically acts by binding to specific enzymes or receptors, thereby modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
“Rebalance” is unique in its ability to undergo a wide variety of chemical reactions and its versatility in various applications. Similar compounds include:
Aldehydes: These compounds are similar in their ability to undergo oxidation and reduction reactions.
Ketones: These compounds are similar in their ability to undergo substitution reactions.
Alcohols: These compounds are similar in their ability to undergo oxidation and reduction reactions.
In comparison to these similar compounds, “this compound” stands out due to its unique combination of properties and its wide range of applications in various scientific fields.
Properties
CAS No. |
87155-33-7 |
|---|---|
Molecular Formula |
C22H23ClN8O2S |
Molecular Weight |
499.0 g/mol |
IUPAC Name |
4-amino-N-pyrimidin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4.C10H10N4O2S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h3-6H,2H2,1H3,(H4,14,15,16,17);1-7H,11H2,(H,12,13,14) |
InChI Key |
XIRVBAPVROALIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


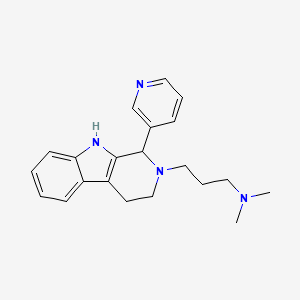



![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)


